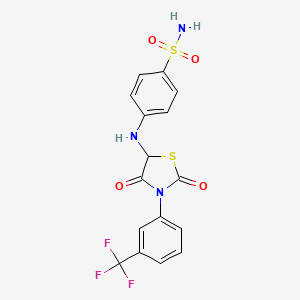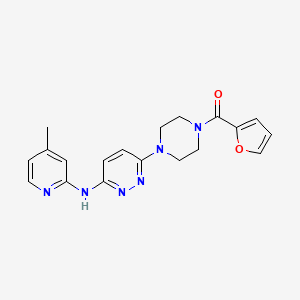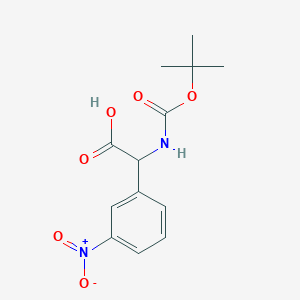![molecular formula C15H10Cl2F3N5O B2532466 2-chloro-4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-b]pyrazin-3(4H)-one CAS No. 338411-94-2](/img/structure/B2532466.png)
2-chloro-4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-b]pyrazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-b]pyrazin-3(4H)-one is a useful research compound. Its molecular formula is C15H10Cl2F3N5O and its molecular weight is 404.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
This compound is part of a broader class of chemicals involved in the synthesis of complex heterocyclic compounds, which are pivotal in the development of pharmaceuticals and materials with novel properties. Research has explored the synthesis of polyazanaphthalenes, pyrano-pyrazoles, isoxazolo-pyridines, and pyrano-pyridines through reactions involving similar pyrido-pyrazinone derivatives. Such synthetic routes are fundamental for creating compounds with potential antimitotic, anticancer, and antihypertensive activities (Harb et al., 1989; Temple et al., 1991; Kumar & Mashelkar, 2007).
Application in Anticancer Research
The modification of pyrazinone derivatives has been investigated for developing antimitotic agents, highlighting the significance of alterations at specific positions of the pyrazine ring. These structural modifications are crucial for enhancing cytotoxicity against cancer cells, demonstrating the compound's relevance in anticancer research (Temple et al., 1991).
Potential Antibacterial and Antifungal Activities
Derivatives of pyrido-pyrazinone compounds have been explored for their antimicrobial potential. Research on Schiff bases derived from related compounds has shown in vitro activity against fungal strains, indicating the compound's utility in developing new antimicrobial agents (Rajendran & Karvembu, 2002).
Herbicidal Applications
The compound's framework has been linked to herbicides, with studies on pyridazinone derivatives demonstrating their mechanism of action in inhibiting photosynthesis and the Hill reaction in plants. This research underscores the compound's potential application in agricultural chemistry, particularly in developing more effective herbicides (Hilton et al., 1969).
properties
IUPAC Name |
2-chloro-4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrido[2,3-b]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3N5O/c16-9-6-8(15(18,19)20)7-23-12(9)21-4-5-25-13-10(2-1-3-22-13)24-11(17)14(25)26/h1-3,6-7H,4-5H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFXHWMYMXZODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=N2)Cl)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


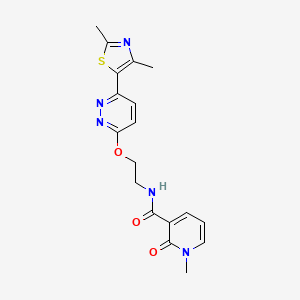
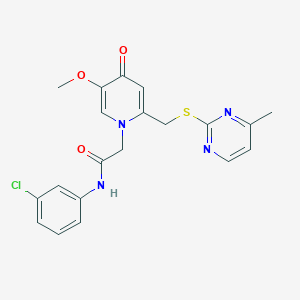

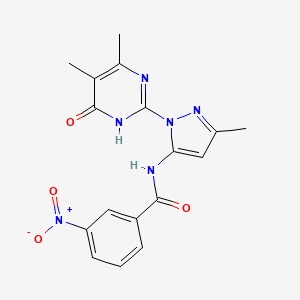
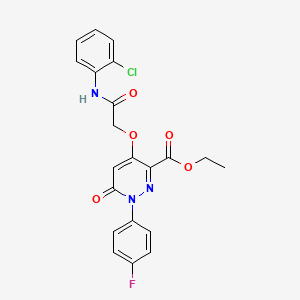
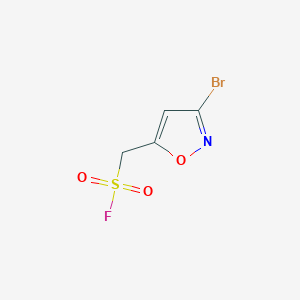
![3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2532395.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2532400.png)
